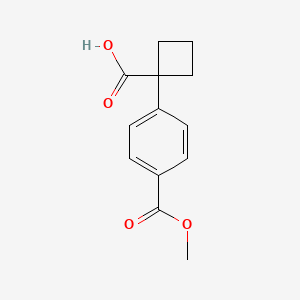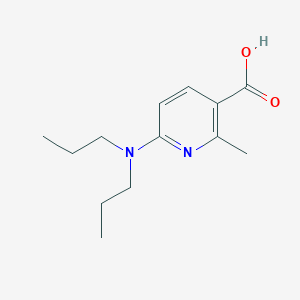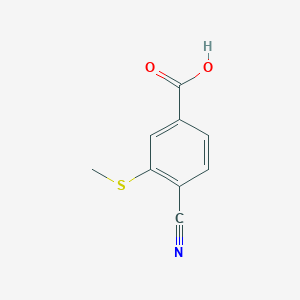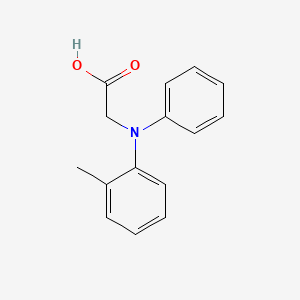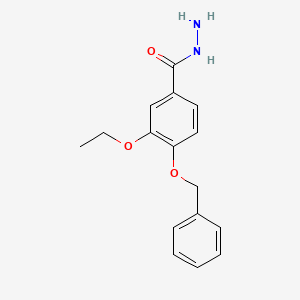
4-(Benzyloxy)-3-ethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-ethoxybenzohydrazide typically involves the reaction of 4-(benzyloxy)-3-ethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 4-(benzyloxy)-3-ethoxybenzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the reagents used.
Scientific Research Applications
4-(Benzyloxy)-3-ethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be employed in studies investigating its biological activity, including antimicrobial or antioxidant properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzohydrazide
- 4-(Benzyloxy)-3-methoxybenzohydrazide
- 4-(Benzyloxy)-3-chlorobenzohydrazide
Uniqueness
4-(Benzyloxy)-3-ethoxybenzohydrazide is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other benzohydrazides, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-ethoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-15-10-13(16(19)18-17)8-9-14(15)21-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |
InChI Key |
KKGMZDWJSLAWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



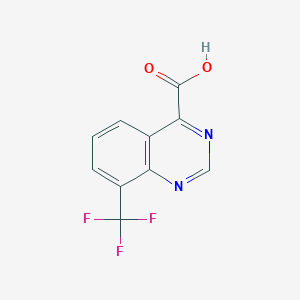
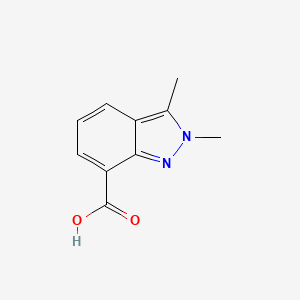
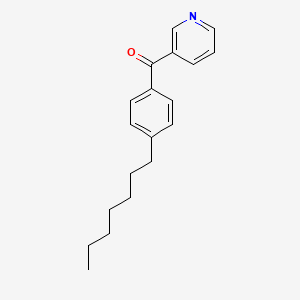
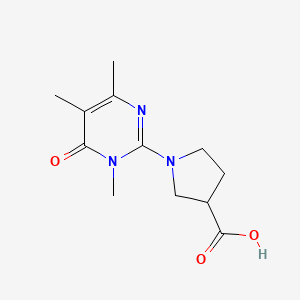
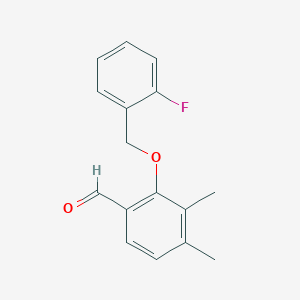
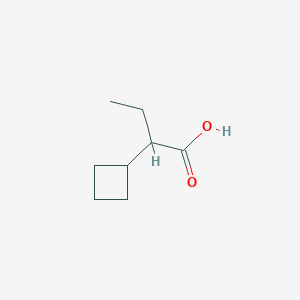
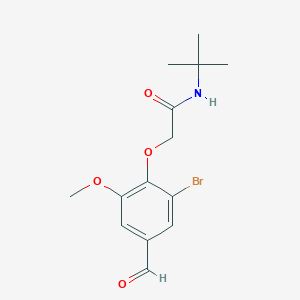
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)

